N-(2-Methoxyphenyl)acetamide

Beschreibung

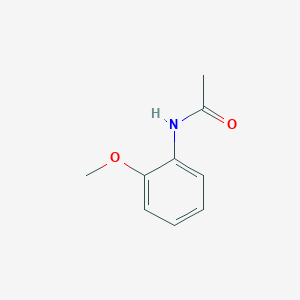

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOFNVXHDGQVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052623 | |

| Record name | N-(2-Methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(2-Methoxyphenyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000659 [mmHg] | |

| Record name | N-(2-Methoxyphenyl)acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-26-5 | |

| Record name | N-(2-Methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetanisidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetanisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ACETANISIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPJ345W2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Methoxyphenyl)acetamide basic properties

An In-depth Technical Guide to the Core Properties of N-(2-Methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Introduction

This compound, also known as o-acetanisidide, is an acetamide and methoxybenzene derivative with the chemical formula C₉H₁₁NO₂.[1][2][3] It serves as a versatile and crucial intermediate in organic synthesis, finding applications in the development of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1][4] This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, spectral characteristics, and safety protocols, offering a technical resource for researchers and drug development professionals. The causality behind experimental choices and the importance of self-validating systems in its analysis are emphasized throughout.

Physicochemical and Structural Properties

Understanding the core physicochemical properties of this compound is fundamental to its application in any research or development setting. These parameters dictate its behavior in various solvents and reaction conditions, informing choices for purification, formulation, and analytical method development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | o-Acetanisidide, 2'-Methoxyacetanilide, o-Methoxyacetanilide | [2][3] |

| CAS Number | 93-26-5 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Tan or white crystalline powder | [3][5] |

| Melting Point | 70-74 °C | [6][7] |

| Boiling Point | 303-305 °C | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

| Octanol/Water Partition Coefficient (LogP) | 1.1 | [3] |

The moderate lipophilicity, as indicated by the LogP value, suggests good membrane permeability, a key consideration in early-stage drug discovery. Its solubility in common organic solvents allows for flexibility in reaction and purification methodologies such as recrystallization or chromatography.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is the N-acylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.

Protocol: Synthesis via N-acylation

-

Reactant Preparation: Dissolve 2-methoxyaniline in a suitable solvent, such as glacial acetic acid. The acid serves as both a solvent and a catalyst.

-

Acylating Agent Addition: Slowly add acetic anhydride to the solution under stirring.[9] The temperature should be controlled, typically between 10-12 °C, to manage the exothermic nature of the reaction.[9]

-

Reaction: The lone pair of electrons on the amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating acetic acid as a leaving group and forming the stable amide bond.

-

Workup and Isolation: The reaction mixture is allowed to stand, after which the product can be precipitated, filtered, and washed with water to remove acid residues.[9]

-

Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) yields the purified this compound.[9]

Causality: The choice of acetic anhydride as the acylating agent is driven by its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Controlling the temperature is crucial to prevent side reactions and ensure a high yield of the desired product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure.

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, characteristic peaks include:

-

¹³C NMR: Confirms the carbon framework of the molecule. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions include:

-

N-H Stretching: A prominent peak typically observed around 3290-3300 cm⁻¹, characteristic of the amide N-H bond.

-

C=O Stretching: A strong absorption band around 1660 cm⁻¹, indicating the presence of the amide carbonyl group.

-

C-O Stretching: Bands associated with the aryl-ether linkage.

-

Aromatic C-H Stretching: Peaks typically observed above 3000 cm⁻¹.

The NIST WebBook provides a reference IR spectrum for this compound.[11]

Diagram: Quality Control Workflow

Caption: A multi-technique workflow for analytical quality control.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Classification | Source |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [3] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [3] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [3] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [3] |

Handling and Storage:

-

Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to minimize dust generation and inhalation.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5][12]

-

PPE: Wear compatible chemical-resistant gloves, chemical safety goggles, and a lab coat.[12] A government-approved respirator should be used if ventilation is inadequate.[12]

First Aid Measures:

-

Ingestion: If swallowed, do not induce vomiting. Get medical aid.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

Conclusion

This compound is a foundational building block in organic synthesis. A thorough understanding of its properties, from its spectral signature to its safety profile, is essential for its effective and safe utilization in research and development. The integration of synthesis with a multi-pronged analytical approach ensures the reliability and reproducibility of experimental outcomes, upholding the principles of scientific integrity.

References

- BioCrick. This compound | CAS:93-26-5.

- Cole-Parmer. Material Safety Data Sheet - o-Acetoacetanisidide, 99%.

- BioCrick. This compound datasheet.

- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).

- PubChem. Acetamide, N-(2-methoxyphenyl)-.

- NIST. Acetamide, N-(2-methoxyphenyl)-. In: NIST Chemistry WebBook.

- Asia Bio-Pharmaceutical Research Institute. This compound.

Sources

- 1. biocrick.com [biocrick.com]

- 2. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 93-26-5 [chemicalbook.com]

- 7. This compound CAS#: 93-26-5 [m.chemicalbook.com]

- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]

- 10. This compound(93-26-5) 1H NMR [m.chemicalbook.com]

- 11. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 12. o-Acetanisidide(93-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

N-(2-Methoxyphenyl)acetamide CAS number 93-26-5

An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide (CAS 93-26-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, also known as o-Acetanisidide. Intended for researchers, chemists, and professionals in drug development, this guide delves into the molecule's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific literature.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 93-26-5) is an acetamide derivative and a member of the methoxybenzene class.[1][2] Its structure features an acetamide group attached to a benzene ring, which is substituted with a methoxy group at the ortho position. This arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3]

The physical and chemical characteristics of a compound are foundational to its application in research and development, influencing everything from solvent selection to storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 93-26-5 | [4][5][6] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4][6] |

| Molecular Weight | 165.19 g/mol | [4][7] |

| Appearance | White to tan crystalline powder | [1][2] |

| Melting Point | 70-74 °C (lit.) | [1][5] |

| Boiling Point | 303-305 °C (lit.) | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8] | [8] |

| IUPAC Name | This compound | [2][7] |

| Synonyms | o-Acetanisidide, 2-Acetaniside, o-Methoxyacetanilide | [1][9] |

| InChI Key | FGOFNVXHDGQVBG-UHFFFAOYSA-N |[1][7] |

Synthesis and Mechanism: Acetylation of 2-Methoxyaniline

The most common and efficient method for synthesizing this compound is through the N-acetylation of 2-methoxyaniline (o-anisidine).[3][10] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The choice of acetic anhydride is strategic; it is highly reactive and its byproduct, acetic acid, is easily managed within the reaction conditions. The mechanism proceeds via a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group to form the stable amide product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of this compound.

Materials and Reagents:

-

2-Methoxyaniline (o-anisidine)

-

Acetic Anhydride

-

Glacial Acetic Acid[10] or Sodium Acetate

-

Water (distilled or deionized)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Workflow Diagram:

Caption: Experimental workflow for synthesis, purification, and analysis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxyaniline in a suitable amount of water and a stoichiometric amount of acid (e.g., hydrochloric or glacial acetic acid).[10][11] Stir the mixture until the aniline salt is fully dissolved.

-

Acetylation: While stirring, add acetic anhydride to the solution. Immediately following, add a pre-dissolved solution of sodium acetate in water.[11] The sodium acetate acts as a base to neutralize the strong acid byproduct, driving the reaction to completion. A precipitate of the crude product should form.

-

Isolation: Cool the reaction flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold water to remove any remaining salts and water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified this compound.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. The purity can be verified by melting point determination and spectroscopic analysis.

Spectroscopic and Structural Characterization

Structural elucidation and purity confirmation are critical. This compound has been thoroughly characterized by various techniques, including NMR, IR spectroscopy, and X-ray crystallography.[2][12][13][14]

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Expected Shifts (in CDCl₃) | Source(s) |

|---|---|---|

| ¹H NMR | δ ~8.35 ppm (s, 1H, N-H) : Broad singlet for the amide proton. δ ~6.8-8.0 ppm (m, 4H, Ar-H) : Complex multiplet for the four aromatic protons. δ ~3.85 ppm (s, 3H, O-CH₃) : Singlet for the methoxy group protons. δ ~2.18 ppm (s, 3H, CO-CH₃) : Singlet for the acetyl group protons. | [13][15] |

| ¹³C NMR | Signals corresponding to the acetyl carbonyl carbon, aromatic carbons (including the two attached to O and N), and the two methyl carbons. | [2][13] |

| IR Spectroscopy | ~3300-3400 cm⁻¹ : N-H stretching vibration. ~1670 cm⁻¹ : C=O (Amide I band) stretching vibration. ~1520-1580 cm⁻¹ : N-H bending and C-N stretching (Amide II band). | [13][16] |

| X-ray Crystallography | The crystal structure reveals that the amide group is not perfectly coplanar with the benzene ring. The packing is dominated by H···H, C···H, and O···H interactions.[14] |[2][14] |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile chemical intermediate.[3][17] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

-

Precursor for Bioactive Molecules: The compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic properties.[3] Its scaffold is found in the core structure of various compounds investigated in medicinal chemistry. For example, derivatives have been synthesized and explored for potential antioxidant and anti-inflammatory activities.[18][19]

-

Intermediate in Fine Chemicals: It is used in the synthesis of dyes and other specialty organic compounds.[17]

-

Material Science: The structural properties of this compound and its derivatives are explored in the development of novel polymers and functional materials.[3]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. This compound possesses specific hazards that must be managed with appropriate precautions.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][20] |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][20] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22]

-

Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[5][17]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[20][21] For skin contact, wash off with soap and plenty of water.[20] If swallowed, rinse mouth with water and consult a physician.[20]

References

- This compound datasheet. (n.d.). BioCrick.

- This compound. (n.d.). CAS Common Chemistry.

- Acetamide, N-(2-methoxyphenyl)-. (n.d.). PubChem.

- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate.

- This compound | CAS:93-26-5 | High Purity. (n.d.). BioCrick.

- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). (n.d.). Cheméo.

- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. (n.d.). The Royal Society of Chemistry.

- Acetamide, N-(2-methoxyphenyl)-. (n.d.). NIST WebBook.

- Safety Data Sheet - this compound. (2021). Angene Chemical.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). National Institutes of Health (NIH).

- (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate.

- Hirshfeld surface analysis and crystal structure of this compound. (2019). National Institutes of Health (NIH).

- This compound. (n.d.). Asia Bio-Pharmaceutical Research Institute.

- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.

Sources

- 1. This compound | 93-26-5 [chemicalbook.com]

- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 93-26-5 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | 93-26-5 [amp.chemicalbook.com]

- 10. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 16. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 17. biocrick.com [biocrick.com]

- 18. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. angenechemical.com [angenechemical.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. sigmaaldrich.com [sigmaaldrich.com]

N-(2-Methoxyphenyl)acetamide chemical structure and synthesis

An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Structure, Synthesis, and Applications

Abstract

This compound, also known as o-Acetanisidide, is a vital chemical intermediate extensively utilized in the realms of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a methoxy-substituted phenyl ring coupled with an acetamide group, provides a versatile scaffold for the development of more complex molecules, including a significant percentage of commercially available pharmaceuticals.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular profile, physicochemical properties, and a field-proven synthesis protocol. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the structural and physical properties of this compound.

Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 93-26-5[2][3][4] |

| Molecular Formula | C₉H₁₁NO₂[2][3][4] |

| Molecular Weight | 165.19 g/mol [2][4][5] |

| InChI Key | FGOFNVXHDGQVBG-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=O)NC1=CC=CC=C1OC[3][4] |

| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide, N-Acetyl-o-anisidine[2][3][5] |

Structural Analysis

The structure of this compound consists of an acetamide group linked to a benzene ring which is substituted with a methoxy group at the ortho position. The amide linkage is a cornerstone of peptide chemistry and is found in approximately 25% of all commercial drugs, highlighting the synthetic importance of molecules containing this functional group.[1]

The methoxy group (-OCH₃) is an electron-donating group, which influences the reactivity of the aromatic ring. The amide group itself is planar, but its orientation relative to the benzene ring can vary. Crystallographic studies have confirmed that the amide group is not coplanar with the benzene ring, a crucial detail for understanding its intermolecular interactions and packing in the solid state.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and use in various reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | --- |

| Melting Point | 70-74 °C | [6] |

| Boiling Point | 303-305 °C | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques.

-

¹H NMR: The spectrum exhibits characteristic signals for the aromatic protons, the methoxy group protons (singlet, ~3.8 ppm), the acetyl methyl protons (singlet, ~2.2 ppm), and a broad singlet for the amide proton (N-H, ~8.3 ppm).[8]

-

¹³C NMR: The spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.[3]

-

IR Spectroscopy: Key absorption bands include N-H stretching, C=O (amide I band) stretching, and C-O (ether) stretching.[3]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak corresponding to its molecular weight.[9]

Synthesis of this compound

The synthesis of this compound is a classic and reliable transformation in organic chemistry, primarily achieved through the acylation of 2-methoxyaniline.

Principle Reaction: N-Acetylation of 2-Methoxyaniline

The most common and efficient method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-methoxyaniline (o-anisidine) and an acetylating agent, typically acetic anhydride.[10] This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.

Caption: General reaction scheme for the synthesis.

Mechanistic Insights

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group. This nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[10]

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the acetate ion is expelled as a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated (often by the acetate leaving group or another base) to yield the final, neutral this compound product and acetic acid as a byproduct.

Caption: Key stages of the synthesis mechanism.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of this compound.

Materials and Reagents

| Reagent | CAS No. | M.Wt. | Amount | Moles |

| 2-Methoxyaniline | 90-04-0 | 123.15 | 10.0 g | 0.081 |

| Acetic Anhydride | 108-24-7 | 102.09 | 8.5 mL | 0.090 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 30 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.081 mol) of 2-methoxyaniline in 30 mL of glacial acetic acid.

-

Causality: Glacial acetic acid is chosen as the solvent because it readily dissolves the starting amine and is compatible with the acetic anhydride reagent. Its acidic nature can protonate the amine, but the equilibrium allows for sufficient free amine to initiate the reaction.

-

-

Reagent Addition: While stirring, slowly add 8.5 mL (0.090 mol) of acetic anhydride to the solution. A slight molar excess of acetic anhydride ensures the complete conversion of the limiting reactant, 2-methoxyaniline.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (~100-110 °C) for 1 hour.

-

Causality: Heating the mixture accelerates the rate of reaction, ensuring completion within a reasonable timeframe. Refluxing prevents the loss of solvent or reagent due to evaporation.

-

-

Workup and Isolation: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ~400 mL of ice-cold deionized water while stirring vigorously.

-

Causality: Pouring the mixture into water serves two purposes: it quenches any unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitates the solid this compound product, which has low solubility in water.

-

-

Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid.

-

Causality: Recrystallization is an effective purification technique for solids. The crude product is dissolved in a minimum amount of hot solvent (ethanol) in which it is highly soluble, and then a co-solvent (water) in which it is poorly soluble is added until turbidity appears. Upon slow cooling, high-purity crystals form, leaving impurities behind in the solvent mixture.

-

Applications in Research and Development

This compound is not typically an end-product but rather a valuable starting material and building block.

-

Synthetic Intermediate: Its utility is multifaceted, stemming from its role as a versatile intermediate in organic synthesis.[10] The acetamide and methoxy-phenyl groups provide reactive sites for further chemical modifications, making it a valuable precursor for more complex molecules.[4][10]

-

Medicinal Chemistry: The compound serves as a crucial scaffold in the synthesis of a wide array of bioactive molecules and potential therapeutics.[10] Researchers utilize it to create novel derivatives for investigation into various pharmacological activities.

-

Materials Science: Derivatives of this compound have been explored for their potential in creating novel functional materials.[10]

Safety, Handling, and Storage

Proper safety protocols are essential when working with this compound and its precursors.

Hazard Identification

The compound is associated with several GHS hazard classifications.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Skin Irritation | H315 | Causes skin irritation[3] |

| Eye Irritation | H319 | Causes serious eye irritation[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[11]

Storage and Disposal

-

Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated place.[4][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

Conclusion

This compound is a foundational chemical compound with significant utility in synthetic chemistry. Its straightforward and reliable synthesis from readily available precursors, combined with its versatile molecular structure, makes it an indispensable tool for researchers. From serving as a building block for complex pharmaceutical agents to its use in materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in scientific innovation.

References

- National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.

- BioCrick. (n.d.). This compound | CAS:93-26-5.

- National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxyphenyl)-. PubChem Compound Database.

- BioCrick. (n.d.). This compound datasheet.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5).

- Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 75(6), 830–833.

- National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook.

- Angene Chemical. (2021). Safety Data Sheet - this compound.

- Benkhaya, S., M'rabet, S., & Harfi, A. E. (2020). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 6(1).

- Guezguez, R., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653–o654.

- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....

- Fun, H. K., et al. (2009). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o167.

- Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539.

Sources

- 1. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 93-26-5 [chemicalbook.com]

- 7. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound(93-26-5) 1H NMR [m.chemicalbook.com]

- 9. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

N-(2-Methoxyphenyl)acetamide IUPAC name and synonyms

An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide: Synthesis, Properties, and Applications as a Versatile Chemical Scaffold

Abstract

This compound, also widely known by its common synonym o-acetanisidide, is a valuable organic compound characterized by a methoxy-substituted phenyl ring linked to an acetamide group. While not extensively documented as a pharmacologically active agent itself, its true significance in the scientific community lies in its role as a versatile and readily accessible synthetic intermediate. This guide provides an in-depth exploration of its chemical identity, synthesis, and characterization. Furthermore, it delves into its utility as a foundational scaffold for the development of novel molecules in medicinal chemistry, materials science, and bio-sensing, offering a Senior Application Scientist's perspective on its practical application and potential.

Core Identity: Nomenclature and Physicochemical Profile

Precise identification is the cornerstone of any chemical research. This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1][2]. Its universal identifier in chemical literature and databases is its CAS Registry Number: 93-26-5 [1][2][3][4].

Due to its historical and widespread use, the compound is known by numerous synonyms, which researchers may encounter in older literature or commercial listings.

Common Synonyms:

The compound's physical and chemical properties are critical for its application in synthesis, determining appropriate solvent systems, reaction conditions, and purification methods.

Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₁NO₂ |[1][5] | | Molecular Weight | 165.19 g/mol |[1][4][5] | | Appearance | White to off-white crystalline powder |[3][6] | | Melting Point | 70-74 °C (lit.) |[3][4][6] | | Boiling Point | 303-305 °C (lit.) |[3][4][6] | | Solubility | Slightly soluble in water[7]. Soluble in ethanol, ether, acetic acid[6], DMSO, and acetone. | | XLogP3 (Computed) | 1.1 |[1][2] | | pKa (Predicted) | 14.50 ± 0.70 |[8] |

Synthesis and Mechanistic Insights

The most reliable and straightforward synthesis of this compound is the N-acetylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.

Causality in Experimental Design

The selection of acetic anhydride as the acetylating agent is deliberate. It is more reactive than acetic acid, allowing the reaction to proceed efficiently under mild conditions, yet it is safer and easier to handle than the highly reactive and corrosive acetyl chloride. The reaction is typically exothermic; therefore, controlling the initial addition of the aniline to the anhydride is crucial to prevent overheating and the formation of byproducts. The final heating step ensures the reaction goes to completion. The workup procedure involving quenching on ice serves a dual purpose: it precipitates the organic product, which has low solubility in water, and hydrolyzes any remaining acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The underlying mechanism involves the nitrogen atom of the 2-methoxyaniline's amino group, acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride[3]. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide product[3].

Sources

- 1. 2-Chloro-N-(2-methoxyphenyl)acetamide | C9H10ClNO2 | CID 41647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Paper-based microfluidic system for tear electrolyte analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 93-26-5,this compound | lookchem [lookchem.com]

N-(2-Methoxyphenyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(2-Methoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, characterization, and applications, providing field-proven insights and methodologies.

Core Molecular Identity and Physicochemical Properties

This compound, also known as o-Acetanisidide, is an acetamide derivative of 2-methoxyaniline.[1][2] It belongs to the broader class of N-arylacetamides, a structural motif found in numerous pharmaceuticals and biologically active compounds.[3][4] Understanding its core properties is the foundational step for its application in any research or synthetic context.

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][5][6] |

| Molecular Weight | 165.19 g/mol | [2][5] |

| Exact Mass | 165.078978594 Da | [2] |

| CAS Number | 93-26-5 | [1][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Acetanisidide, 2'-Methoxyacetanilide, o-Methoxyacetanilide | [1][7] |

| Melting Point | 70-74 °C | [8] |

| Boiling Point | 303-305 °C | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-acetylation of 2-methoxyaniline (o-anisidine). This reaction is a standard and robust method for forming the amide bond, a critical linkage in medicinal chemistry.[4] The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of purification, as the primary byproduct is acetic acid, which can be readily removed.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Ice-cold distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-methoxyaniline in a minimal amount of glacial acetic acid.

-

Acetylation: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. The addition is often exothermic, and external cooling may be applied if necessary.

-

Reaction Progression: Heat the mixture to a gentle reflux for approximately 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing a significant volume of ice-cold distilled water while stirring vigorously. The product, this compound, will precipitate as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove residual acetic acid and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly to obtain this compound.

This self-validating protocol ensures high purity through the precipitation and recrystallization steps, which are fundamental techniques for isolating crystalline organic solids.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (-OCH₃) group protons, the methyl (CH₃) group protons of the acetyl group, and the amide (N-H) proton.

-

¹³C NMR: This analysis identifies the different carbon environments in the molecule, confirming the presence of the aromatic ring carbons, the methoxy carbon, the carbonyl carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks would include a strong absorption for the amide C=O stretch and another for the N-H stretch.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring the mass-to-charge ratio of the molecular ion.[10]

-

X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be performed. Studies have reported the crystal structure of this compound, providing precise bond lengths and angles and analyzing intermolecular interactions like hydrogen bonding.[4]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a valuable building block and intermediate in several scientific domains.

-

Synthetic Precursor: Its primary role is as an intermediate in the synthesis of more complex molecules.[6] The acetamide group can serve as a protecting group for the amine or be a precursor for further chemical transformations. For instance, related structures are used in the synthesis of anticancer drug side chains.[11]

-

Pharmacological Research: As a member of the N-arylacetamide family, this compound and its derivatives are of interest in pharmacological research.[6] The N-arylacetamide scaffold is present in a wide range of therapeutic agents, and synthesizing analogs allows for structure-activity relationship (SAR) studies.[3] Derivatives of acetamides have been investigated for antioxidant and anti-inflammatory activities.[12]

-

Reference Standard: In analytical chemistry, high-purity this compound can be used as a reference standard for method development and validation.[6]

Safety Profile

As with any chemical reagent, proper handling is essential. This compound is considered moderately toxic if ingested.[8] It can cause skin and serious eye irritation.[2] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[8] Always consult the Safety Data Sheet (SDS) before handling, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. [Link]

- This compound | CAS:93-26-5. BioCrick. [Link]

- N-(2-Methoxyphenyl)

- Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Cheméo. [Link]

- Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135. PubChem. [Link]

- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...

- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- This compound (C9H11NO2). PubChemLite. [Link]

- N-(4-Amino-2-methoxyphenyl)acetamide. IUCr. [Link]

- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health (NIH). [Link]

- Hirshfeld surface analysis and crystal structure of this compound. National Institutes of Health (NIH). [Link]

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. biocrick.com [biocrick.com]

- 7. Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 93-26-5 [chemicalbook.com]

- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Methoxyphenyl)acetamide for Advanced Research & Development

Introduction

N-(2-Methoxyphenyl)acetamide, also known by its common synonym o-acetanisidide, is a member of the acetamides and methoxybenzenes.[1] With the chemical formula C9H11NO2, this compound serves as a critical intermediate and building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[2][3] Its molecular structure, featuring a methoxy group ortho to an acetamido group on a benzene ring, imparts a unique combination of reactivity, solubility, and spectroscopic characteristics.

This guide provides an in-depth exploration of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind the compound's behavior, details robust protocols for its synthesis and characterization, and provides the authoritative grounding necessary for its confident application in a laboratory setting. Every protocol is presented as a self-validating system, ensuring that researchers can not only replicate the procedures but also verify the quality and identity of the resulting material.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The identity, structure, and physical characteristics of this compound are summarized below.

1.1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific accuracy.

-

Chemical Structure:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 93-26-5 | [5] |

| Molecular Formula | C9H11NO2 | [5] |

| Molecular Weight | 165.19 g/mol | [5][6] |

| Synonyms | o-Acetanisidide, 2-Methoxyacetanilide, 2-Acetanisidine | [4][6][7] |

1.2: Physicochemical Data

The physical properties of this compound dictate its handling, storage, and appropriate use in various reaction and formulation systems. The ortho-methoxy group and the acetamido group's ability to participate in hydrogen bonding are key determinants of these characteristics.

| Property | Value | Causality and Experimental Insight |

| Appearance | White to tan crystalline powder. | The crystalline solid form is typical for aromatic amides of this molecular weight, reflecting an ordered packing in the solid state. Color variations can indicate the presence of minor impurities. |

| Melting Point | 70-74 °C (lit.) | This relatively sharp melting point range is indicative of a pure compound.[7][8] The presence of both a hydrogen bond donor (N-H) and acceptors (C=O, OCH3) facilitates strong intermolecular forces, resulting in a higher melting point than a non-functionalized analogue like methoxybenzene. |

| Boiling Point | 303-305 °C (lit.) | The high boiling point is a direct consequence of the compound's polarity and hydrogen bonding capabilities, which require significant thermal energy to overcome in the transition to the gas phase.[7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | The molecule possesses both polar (amide) and non-polar (aromatic ring, methyl groups) regions, allowing for good solubility in a range of common polar aprotic and moderately polar organic solvents.[9] Its solubility in water is limited. |

| Storage | Store in a sealed container in a cool, dry, well-ventilated area. | To ensure long-term stability and prevent hydrolysis or degradation, the compound should be protected from moisture and stored at room temperature.[2][7][8] |

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound. This section details the expected spectral features, which serve as a benchmark for experimental validation.

2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. In a typical solvent like CDCl₃, the following peaks are expected.[10]

-

~8.35 ppm (singlet, 1H): This downfield signal corresponds to the amide proton (N-H). Its broadness can vary depending on solvent and concentration due to hydrogen bonding and exchange.

-

~6.8-8.4 ppm (multiplet, 4H): These signals belong to the four protons on the aromatic ring. The ortho, meta, and para positions relative to the two substituents result in a complex splitting pattern.

-

~3.85 ppm (singlet, 3H): This sharp singlet is characteristic of the methoxy group (-OCH₃) protons.

-

~2.18 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).[10]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

~168 ppm: Carbonyl carbon (C=O) of the amide.

-

~148 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).

-

~120-130 ppm: Aromatic carbons.

-

~110 ppm: Aromatic carbon.

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~24 ppm: Acetyl methyl carbon (-COCH₃).

-

2.2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-3400 | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H bond. Its position and broadness can indicate the extent of hydrogen bonding. |

| ~1660-1680 | C=O Stretch (Amide I) | Amide Carbonyl | A strong, sharp absorption characteristic of the amide carbonyl group.[11] |

| ~1520-1580 | N-H Bend (Amide II) | Amide | This band, coupled with the Amide I band, is definitive for a secondary amide linkage. |

| ~1230-1280 | C-O Stretch | Aryl Ether | Indicates the presence of the methoxy group attached to the aromatic ring. |

| ~3000-3100 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| ~2850-2960 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methyl groups. |

An evaluated IR spectrum is available through the NIST Chemistry WebBook.[4][12]

2.3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular weight of the compound.[4]

-

Key Fragmentation Patterns: Common fragmentation pathways include the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z = 123, and subsequent loss of a methyl radical (CH₃, 15 Da) to yield a fragment at m/z = 108.

Section 3: Synthesis, Purification, and Validation Workflow

This section provides a field-proven, self-validating protocol for the synthesis and purification of this compound. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

3.1: Synthesis via Acetylation of 2-Methoxyaniline

The most direct and common synthesis route is the nucleophilic acyl substitution reaction between 2-methoxyaniline (o-anisidine) and an acetylating agent like acetic anhydride.[3][13]

Caption: Synthesis, Workup, and Purification Workflow.

Step-by-Step Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline in a minimal amount of glacial acetic acid. The acid acts as a solvent and catalyzes the reaction.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical control step to moderate the exothermic reaction and prevent the formation of side products.

-

Acetylation: Add acetic anhydride dropwise to the stirred solution while maintaining the low temperature. The lone pair on the aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.

-

Precipitation (Workup): Pour the reaction mixture slowly into a beaker containing ice-cold water. The product is insoluble in water and will precipitate out as a solid. This step also quenches any unreacted acetic anhydride.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold water to remove acetic acid and other water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. This process relies on the principle that the desired compound is significantly more soluble in the hot solvent mixture than in the cold, while impurities remain in solution.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to remove residual solvent.

-

Self-Validation: The success of the protocol is validated by measuring the melting point of the dried crystals. A sharp melting point within the literature range (70-74 °C) confirms high purity.[8] Further confirmation should be obtained by comparing the IR and NMR spectra of the synthesized product with the reference data in Section 2.

Section 4: Chemical Reactivity and Safety

4.1: Reactivity Profile

-

Amide Hydrolysis: The acetamide group can be hydrolyzed back to 2-methoxyaniline and acetic acid under strong acidic or basic conditions with heating.

-

Aromatic Substitution: The -NHCOCH₃ and -OCH₃ groups are both ortho, para-directing activators for electrophilic aromatic substitution. The interplay between these two groups will direct incoming electrophiles to specific positions on the aromatic ring.

4.2: Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 5: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable precursor and intermediate in medicinal chemistry.[2][3] Its structure is a common scaffold that can be elaborated into more complex molecules with potential bioactivity. It is used as a synthetic precursor for various pharmacological research compounds and other fine chemicals.[2]

References

- BioCrick. This compound | CAS:93-26-5. [Link]

- Amerigo Scientific. This compound (95%). [Link]

- BioCrick. N-(2-Methoxyphenyl)

- NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

- Cheméo. Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). [Link]

- PubChem. Acetamide, N-(2-methoxyphenyl)-. [Link]

- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

- PubChem. N-[(2R)-2-(diethylamino)-2-thiophen-3-ylethyl]-2-(2-methoxyphenyl)acetamide. [Link]

- NIST. Acetamide, N-(2-methoxyphenyl)- IR Spectrum. [Link]

- Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

- Asia Bio-Pharmaceutical Research Institute. This compound. [Link]

Sources

- 1. This compound | 93-26-5 [chemicalbook.com]

- 2. biocrick.com [biocrick.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 93-26-5 [amp.chemicalbook.com]

- 8. This compound CAS#: 93-26-5 [m.chemicalbook.com]

- 9. This compound | CAS:93-26-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 13. This compound,Buy this compound price, About this compound Sales,Suppliers,Shop online on Bolise Elisa Kit Company [pharmaceutical-sales.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

N-(2-Methoxyphenyl)acetamide solubility in different solvents

An In-Depth Technical Guide to the Solubility of N-(2-Methoxyphenyl)acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS No. 93-26-5), a compound of interest in various chemical and pharmaceutical research settings. A deep understanding of a compound's solubility is fundamental to its application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. This document synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of this compound, present its known solubility profile, detail a robust experimental protocol for quantitative solubility determination, and discuss the key factors influencing its behavior in different solvent systems.

Introduction to this compound

This compound, also known as o-acetanisidide or 2-methoxyacetanilide, is an aromatic amide that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to an acetamide group, imparts a unique combination of hydrophobic and hydrophilic characteristics that dictate its interaction with various solvents.

A thorough understanding of its solubility is paramount for optimizing experimental conditions. For instance, in synthetic chemistry, solvent selection impacts reaction rates, yield, and purity. In pharmaceutical development, solubility is a critical determinant of a drug candidate's absorption and overall efficacy. This guide provides the foundational knowledge and practical tools required to effectively work with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93-26-5 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Melting Point | 70-74 °C | [2][4] |

| Boiling Point | 303-305 °C | [4] |

| Appearance | Crystalline Powder | [5] |

| IUPAC Name | This compound | [1] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a predictive framework based on molecular polarity.

The molecular structure of this compound contains distinct regions that influence its solubility:

-

Aromatic Ring & Methoxy Group: The benzene ring is inherently nonpolar and hydrophobic. The ether linkage of the methoxy group introduces some polarity, but the attached methyl group contributes to the hydrophobic character.

-

Amide Group (-NH-C=O): This functional group is highly polar and is a critical site for intermolecular interactions. The N-H bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.[6][7] This dual capability allows for strong interactions with protic and polar aprotic solvents.

Therefore, the overall solubility of this compound is a balance between the hydrophobic nature of the substituted phenyl ring and the hydrophilic, hydrogen-bonding capacity of the amide group. Solvents that can effectively interact with both moieties will exhibit the highest solvating power.

Qualitative Solubility Profile

Based on available data and the theoretical principles discussed, a qualitative solubility profile can be established. This information is crucial for initial solvent screening in synthesis, purification, and analytical method development.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, Acetone, Dichloromethane, Chloroform, Ethyl Acetate | Soluble | These solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions with the polar amide and methoxy groups, while also accommodating the nonpolar aromatic ring.[8] |

| Polar Protic | Alcohols (Methanol, Ethanol) | Soluble | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amide group.[5] |

| Nonpolar | Heptane, Toluene, Benzene | Sparingly Soluble to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong solute-solute interactions of the crystalline amide. |

| Aqueous | Water | Slightly Soluble | While the amide group can hydrogen bond with water, the hydrophobic phenyl ring limits overall solubility. Solubility is expected to increase significantly with temperature.[9] |

A product datasheet notes that for higher solubility, warming the mixture to 37°C and using an ultrasonic bath can be effective.[10]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond qualitative estimates, a robust and validated experimental protocol is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible quantitative data.[11]

Expertise & Causality: Why the Shake-Flask Method?

This method is chosen for its direct measurement of thermodynamic equilibrium. By ensuring an excess of the solid compound is present, we guarantee that the solvent is fully saturated at a given temperature. The agitation ensures that the system reaches this equilibrium in a reasonable timeframe, while the subsequent analysis of the supernatant provides a direct measure of the dissolved solute concentration. This protocol is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that saturation was achieved.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility and add it to a series of vials or flasks.

-

Using a calibrated pipette, add a precise volume of the desired solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a constant, controlled temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the isothermal bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing Solubility

a) Effect of pH